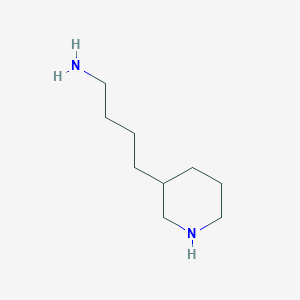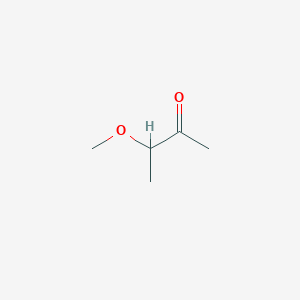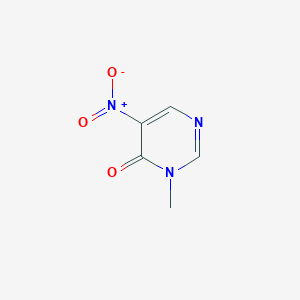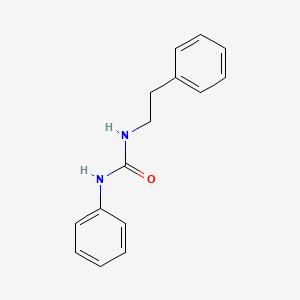
1-Phenethyl-3-phenylurea
Übersicht
Beschreibung
1-Phenethyl-3-phenylurea is a chemical compound with the linear formula C15H16N2O . It is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of 1-Phenethyl-3-phenylurea is 240.308 . For a more detailed molecular structure analysis, you may need to refer to a specialized database or resource.Physical And Chemical Properties Analysis
1-Phenethyl-3-phenylurea is a solid compound . More specific physical and chemical properties such as solubility, melting point, and boiling point were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Structural and Conformational Analysis
1,1-Dimethyl-3-phenylurea (a related compound) exhibits interesting structural and conformational properties, making it a subject of detailed analysis in terms of vibrational, molecular, and electronic characteristics. The study explores its potential energy scans, orbital delocalization, and nonlinear optical (NLO) properties. It's also highlighted for its potential as an anticancer agent due to its inhibitory activity against mitochondrial ubiquinol-cytochrome-c reductase (Haruna et al., 2019).
Environmental Fate and Biodegradation
Phenylurea herbicides, including derivatives of phenethyl-3-phenylurea, are widely used and are often detected in soil and water, raising environmental concerns. Studies focus on the abiotic and biotic processes governing their fate in the environment, emphasizing the significant role of biodegradation in natural attenuation of these herbicides in soils. Recent advances in microbial degradation, metabolic pathways, and factors controlling the biodegradation of phenylurea herbicides are presented, demonstrating their environmental impact and degradation behavior in agricultural settings (Hussain et al., 2015).
Adsorption and Extraction Studies
Graphene oxide frameworks (GOFs) linked with phenyl diboronic acid have shown remarkable adsorption capacity for phenylurea herbicides. Such studies are crucial in evaluating the application potential of GOFs in the enrichment of organic pollutants, including phenylurea herbicides, from various sample matrices like water and vegetables, hinting at the environmental monitoring and cleanup applications (Li et al., 2016).
Novel Synthesis Methods
New synthesis methods for benzhydryl-phenylureas have been explored, providing an easy access to these compounds. The studies involve reactions of substituted benzils with substituted phenylureas under specific conditions, showing the versatility and efficiency of these methods in producing 1-benzhydryl-3-phenyl-ureas, which could have applications in various scientific and industrial fields (Muccioli et al., 2003).
Bioremediation Technologies
Research into bioremediation technologies for phenylurea herbicides, like diuron, involves understanding the processes that can increase the bioavailability of these herbicides in contaminated soils. Innovations such as cyclodextrin-based bioremediation technologies are being investigated to enhance the mineralization and complete biodegradation of phenylurea herbicides, representing significant advancements in environmental remediation approaches (Villaverde et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been shown to inhibit root growth in plants . This suggests that the compound may interact with proteins or enzymes involved in plant growth and development.
Mode of Action
Based on its structural similarity to other phenylurea compounds, it is plausible that it may interfere with the normal functioning of certain enzymes or proteins, leading to the observed inhibition of root growth .
Biochemical Pathways
They can interfere with photosynthesis and other vital processes, leading to the death of the plant .
Pharmacokinetics
Similar compounds have been shown to be rapidly metabolized in animals .
Result of Action
The primary result of the action of 1-Phenethyl-3-phenylurea is the inhibition of root growth in plants
Eigenschaften
IUPAC Name |
1-phenyl-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJCQLOENFFYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170912 | |
| Record name | NSC 131953 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-phenylurea | |
CAS RN |
18006-56-9 | |
| Record name | NSC 131953 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018006569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC131953 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 131953 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



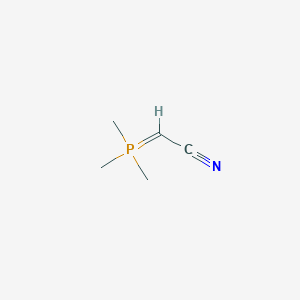
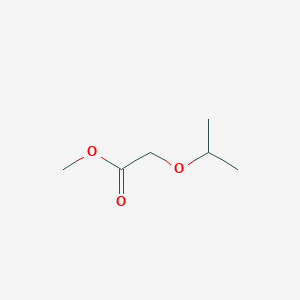

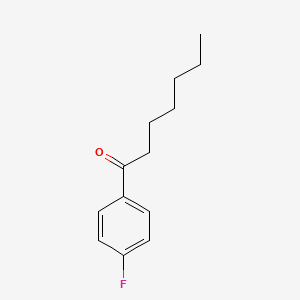
![N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048618.png)


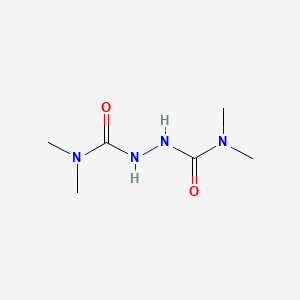
![5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3048624.png)
